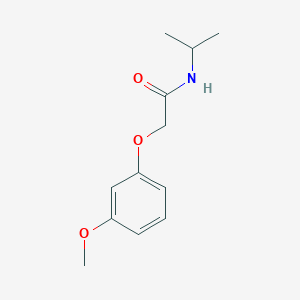

N-isopropyl-2-(3-methoxyphenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-isopropyl-2-(3-methoxyphenoxy)acetamide” is a synthetic chemical compound with the CAS Number: 1459264-33-5 . It has a molecular weight of 207.27 and a linear formula of C12H17NO2 . This compound is not intended for human or veterinary use but is used for research purposes.

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C12H17NO2 . The molecular weight of this compound is 207.27 .Applications De Recherche Scientifique

Polymer Synthesis and Stereochemistry : The synthesis of polymeric derivatives of 4-methoxyphenylacetic acid, related to N-isopropyl-2-(3-methoxyphenoxy)acetamide, involves free radical polymerization. These polymers potentially support pharmacological residues with complementary action. The stereochemical configuration of the polymers was analyzed using NMR spectroscopies (Román & Gallardo, 1992).

Anticonvulsant Activities : Studies on functionalized N-benzyl 2-acetamidoacetamides, which share a structural similarity with this compound, have shown significant anticonvulsant activities. This research explores the importance of the 2-acetamido substituent in these compounds for anticonvulsant activity (Choi, Stables, & Kohn, 1996).

Pharmacological Assessment of Acetamide Derivatives : A study conducted on N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and N-(1-(4-methoxyphenyl)ethyl)-2-phenoxyacetamide derivatives identified their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. The presence of bromo, tert-butyl, and nitro groups enhanced the activities of these compounds (Rani, Pal, Hegde, & Hashim, 2016).

Acetaminophen Poisoning Management : Research on N-acetylcysteine, structurally related to this compound, discusses its use in managing acetaminophen poisoning. This highlights the broader pharmacological applications of acetamide derivatives (Prescott, 2005).

Chemoselective Acetylation in Drug Synthesis : N-(2-Hydroxyphenyl)acetamide, a compound related to this compound, is used in the synthesis of antimalarial drugs. A study on the chemoselective monoacetylation of 2-aminophenol highlights the importance of this compound in pharmaceutical synthesis (Magadum & Yadav, 2018).

Metabolism and Drug Mechanisms : A study investigating the metabolism of acetaminophen, which shares structural similarities with this compound, provides insights into the complex metabolic pathways of such drugs. It discusses the role of cyclooxygenase in the drug's action (Botting, 2000).

Propriétés

IUPAC Name |

2-(3-methoxyphenoxy)-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-9(2)13-12(14)8-16-11-6-4-5-10(7-11)15-3/h4-7,9H,8H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOYWMNMDWALLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)COC1=CC=CC(=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-{4-[(3,4-dichlorobenzyl)oxy]-5-methyl-1,3-thiazol-2-yl}benzenecarboxylate](/img/structure/B2860690.png)

![N-[4-(1H-imidazol-1-yl)benzyl]-3-methylaniline](/img/structure/B2860697.png)

![(1R,4R,6R,7S)-6-Hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylic acid;hydrochloride](/img/structure/B2860698.png)

![2,2-dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2860699.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B2860702.png)

![3-[(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propanoic acid](/img/structure/B2860703.png)

![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2860706.png)

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2860707.png)

![4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2860708.png)

![3-(4-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/no-structure.png)